6-Hydroxy-2,2-dimethylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXWPLCLDSMHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393259 | |

| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31366-85-5 | |

| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound with significant potential in pharmaceutical and cosmeceutical applications. Drawing from its natural occurrence and versatile chemical scaffold, this document delves into its fundamental properties, synthesis, spectroscopic characterization, and known biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, a member of the chromanone class of compounds, is characterized by a benzene ring fused to a dihydropyranone ring. Chromanones are prevalent in various natural products and are recognized for their diverse pharmacological activities.[1] This particular derivative, with a hydroxyl group at the 6-position and two methyl groups at the 2-position, has garnered interest for its antioxidant properties and its role as a precursor in the synthesis of more complex bioactive molecules.[2] Its natural occurrence has been reported in plants such as Tussilago farfara.[3]

The structural framework of this compound provides a unique combination of a phenolic moiety, known for its antioxidant capacity, and a heterocyclic system that can be readily functionalized, making it a valuable target for synthetic and medicinal chemistry.

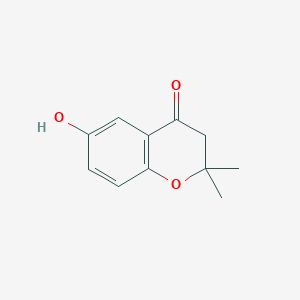

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in various research and development settings.

Physicochemical Data

While specific experimental data for this compound is not extensively reported, data for the closely related compound, 6-hydroxychroman-4-one, provides valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 31366-85-5 | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 129-131 °C (for 6-hydroxychroman-4-one) | [4] |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (predicted) | - |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The expected spectral data, based on its chemical structure and data from related compounds, are summarized below.[5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, the gem-dimethyl protons, and the phenolic hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbon, and the methyl carbons.[3]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3200-3600 (broad) |

| C=O (ketone) | 1650-1680 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1200-1300 |

| C-H (aromatic and aliphatic) | 2850-3100 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 192. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the heterocyclic ring.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a base-catalyzed reaction between 2',5'-dihydroxyacetophenone and acetone.[6] This reaction proceeds via an initial aldol condensation followed by an intramolecular cyclization. A microwave-assisted approach has been reported to be efficient for this transformation.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known methods for the synthesis of related chromanones.[6]

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and a molar excess of acetone.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Biological and Medicinal Significance

The chromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][7]

Antioxidant Activity

Protocol for DPPH Radical Scavenging Assay:

This is a standard protocol to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxic Activity

Numerous chromanone derivatives have been investigated for their potential as anticancer agents.[9] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound would need to be evaluated through in vitro assays against a panel of cancer cell lines.

Protocol for MTT Assay for Cytotoxicity:

This protocol outlines a common method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. A generic safety data sheet for 6-hydroxychroman-4-one suggests that the compound may cause skin and eye irritation.[9]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, inherent antioxidant potential, and its utility as a scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and an outline of its potential biological activities. Further research to elucidate its specific pharmacological profile and to explore its derivatization will undoubtedly open new avenues in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-chroman-4-one CAS#: 80096-64-6 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Spectroscopic Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic phenolic compound belonging to the chromanone family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The presence of a hydroxyl group on the aromatic ring and the gem-dimethyl substitution on the heterocyclic ring of this compound impart specific chemical and biological properties, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and known biological activities, with a focus on its antioxidant, anticancer, and antimicrobial potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 2,3-dihydro-γ-pyranone ring. Key structural features include a hydroxyl group at the 6-position of the aromatic ring, a carbonyl group at the 4-position of the pyranone ring, and two methyl groups at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4] |

| IUPAC Name | 6-hydroxy-2,2-dimethyl-3H-chromen-4-one | [3][4] |

| CAS Number | 31366-85-5 | [3][4] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a microwave-assisted condensation reaction between 2',5'-dihydroxyacetophenone and acetone. This method offers high yields and short reaction times.[5][6]

Experimental Protocol: Synthesis from 2',5'-Dihydroxyacetophenone and Acetone

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

Procedure:

-

A mixture of 2',5'-dihydroxyacetophenone (1 mmol) and acetone (1.5 mmol) is prepared.

-

A catalytic amount of piperidine (0.1 mmol) is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a short duration (e.g., 10 minutes).[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.[5]

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate by efficiently transferring energy to the polar reactants, leading to a significant reduction in reaction time compared to conventional heating methods.

-

Piperidine: This secondary amine acts as a basic catalyst, facilitating the initial aldol condensation between the acetophenone and acetone.

-

Neat (Solvent-Free) Conditions: The reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste.[5]

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

- 4. This compound | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound built upon the chroman-4-one scaffold. The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's formal nomenclature, physicochemical properties, robust synthetic methodologies, and comprehensive spectroscopic characterization. Furthermore, it explores its current and potential applications as a versatile synthetic intermediate and a molecule of interest for its antioxidant and other bioactive properties.

Nomenclature and Physicochemical Properties

IUPAC Naming and Identification

The formal IUPAC name for the compound is 6-hydroxy-2,2-dimethyl-3H-chromen-4-one .[3] It is also commonly referred to by its semi-systematic name, this compound. This compound belongs to the chromanone class, which is characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system.[1][4]

Chemical Structure

The structure consists of a chroman-4-one core with a hydroxyl (-OH) group substituted at the C6 position of the aromatic ring and two methyl (-CH₃) groups attached to the C2 position of the pyranone ring.

Physicochemical Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-2,2-dimethyl-3H-chromen-4-one | PubChem[3] |

| CAS Number | 31366-85-5 | PubChem[3], ChemicalBook[5] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[3], ChemicalBook[5] |

| Molecular Weight | 192.21 g/mol | PubChem[3], ChemicalBook[5] |

| Monoisotopic Mass | 192.078644241 Da | PubChem[3] |

| Appearance | Solid (typical) | N/A |

| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |

| SMILES | CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | PubChem[3] |

Synthesis and Mechanistic Insights

The synthesis of chroman-4-ones is a well-established area of organic chemistry. For this compound, a common and efficient strategy involves a base-catalyzed condensation reaction followed by an intramolecular cyclization.

Synthetic Strategy: Microwave-Assisted Cyclocondensation

A highly effective method for synthesizing the target compound is the reaction between 2',5'-dihydroxyacetophenone and acetone.[5] The use of microwave irradiation provides rapid, uniform heating, which drastically reduces reaction times and often improves yields compared to conventional heating methods. Piperidine is frequently used as a basic catalyst to facilitate the initial aldol condensation.[5]

Reaction Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

-

Crossed-Aldol Condensation: The base (piperidine) deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2',5'-dihydroxyacetophenone.

-

Intramolecular Oxa-Michael Addition: The hydroxyl group at the 2' position of the acetophenone intermediate then undergoes a 1,4-conjugate addition to the newly formed α,β-unsaturated ketone, leading to the closure of the heterocyclic pyranone ring to yield the final chroman-4-one product.

Caption: Synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for chromanone synthesis.[5][6]

-

Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2',5'-dihydroxyacetophenone (1.0 eq), acetone (3.0-5.0 eq), and piperidine (0.2 eq). Causality: Using an excess of acetone drives the equilibrium towards the product and minimizes self-condensation of the acetophenone.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-20 minutes. Causality: Microwave heating accelerates the reaction rate, enabling completion in minutes instead of hours.

-

Workup: After cooling the reaction vessel to room temperature, acidify the mixture with dilute HCl (e.g., 2 M) to neutralize the piperidine catalyst and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard workflow for purification and characterization.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ is expected to show:

-

A singlet for the phenolic -OH proton (δ ~9.0-10.0 ppm).

-

Aromatic protons on the benzene ring (δ ~6.5-7.5 ppm), showing characteristic splitting patterns for a tri-substituted ring.

-

A singlet for the methylene (-CH₂) protons at the C3 position (δ ~2.7 ppm).

-

A singlet for the two equivalent methyl (-CH₃) groups at the C2 position (δ ~1.4 ppm).

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

The carbonyl carbon (C4) at δ ~190-195 ppm.

-

Aromatic carbons (C4a, C5, C6, C7, C8, C8a) in the δ ~110-165 ppm range.

-

The quaternary C2 carbon at δ ~75-80 ppm.

-

The methylene C3 carbon at δ ~45-50 ppm.

-

The equivalent methyl carbons at δ ~25-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A broad peak for the O-H stretch of the hydroxyl group (~3300-3400 cm⁻¹).

-

A strong, sharp peak for the C=O stretch of the ketone (~1680 cm⁻¹).

-

Peaks for aromatic C=C stretching (~1600 cm⁻¹ and ~1480 cm⁻¹).

-

A peak for the C-O-C ether stretch (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.

Applications in Research and Drug Development

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, and this compound serves as both a valuable building block and a compound of interest in its own right.[2][7]

Role as a Versatile Synthetic Intermediate

The functional groups of this compound—the ketone, the activated aromatic ring, and the phenolic hydroxyl group—allow for a wide range of chemical modifications to generate libraries of more complex molecules.[7]

Caption: Synthetic utility of this compound.

-

Synthesis of Chalcone Analogs: The active methylene group at C3 can undergo condensation with various aromatic aldehydes to form 3-benzylidene-chroman-4-ones, which are analogs of chalcones and are known to possess significant biological activities.[7]

-

Formation of Fused Heterocycles: The aforementioned chalcone analogs can be further cyclized, for example, by reacting with hydrazine hydrate to produce pyrazoline-fused chromanones, expanding the structural diversity and therapeutic potential.[7]

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to modulate the compound's lipophilicity and biological activity.

Biological and Pharmacological Potential

-

Antioxidant Properties: The phenolic hydroxyl group makes this compound a potent antioxidant.[8] This property is valuable in the pharmaceutical and cosmetic industries, where it can be used to protect formulations from oxidative degradation, thereby enhancing product stability and shelf-life.[8]

-

Antimicrobial and Anticancer Activity: The broader class of chroman-4-ones has demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][4] While this specific derivative requires further investigation, its core structure suggests it is a promising candidate for screening in these therapeutic areas.

-

Enzyme Inhibition: Substituted chroman-4-one derivatives have been successfully developed as selective inhibitors of enzymes like SIRT2, which are implicated in aging-related and neurodegenerative diseases.[6] This highlights a potential avenue for designing novel inhibitors based on the this compound scaffold.

Conclusion and Future Perspectives

This compound is more than a simple chemical entity; it is a versatile platform for chemical innovation. Its straightforward and efficient synthesis makes it readily accessible for research. Its inherent antioxidant properties and the proven therapeutic potential of the chromanone scaffold position it as a valuable compound for further investigation. Future research should focus on synthesizing a diverse library of derivatives and screening them for a range of biological activities, particularly as enzyme inhibitors, and anticancer or antimicrobial agents, to fully unlock the therapeutic potential of this privileged scaffold.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-2,2-dimethylchroman-4-one (CAS No: 31366-85-5), a heterocyclic compound of significant interest in pharmaceutical, cosmetic, and material science research. As a member of the chromanone family, this molecule possesses a privileged scaffold associated with a wide array of biological activities, most notably as a potent antioxidant. This document delves into its fundamental physicochemical properties, provides detailed methodologies for its synthesis and analytical characterization, and explores the mechanistic basis of its activity and its potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile compound.

Introduction and Scientific Context

This compound belongs to the chromanone class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a variety of natural products, particularly flavonoids, and is a cornerstone for the development of synthetic bioactive molecules.[2][3] The specific substitution pattern of this compound—a hydroxyl group at the C-6 position and gem-dimethyl groups at C-2—confers distinct chemical properties and biological activities.

The hydroxyl group on the aromatic ring is a key structural feature, making the molecule a phenolic compound. This functionality is fundamentally linked to its strong antioxidant properties, as it can readily donate a hydrogen atom to neutralize free radicals.[4][5] The gem-dimethyl substitution on the pyranone ring enhances the stability of the molecule. This compound has been identified in nature, notably in the plant Tussilago farfara, and serves as a valuable synthetic precursor for more complex bioactive molecules.[2] Its utility spans from being an antioxidant in cosmetic and food formulations to a building block in pharmaceutical development.[4]

Physicochemical and Structural Properties

A thorough understanding of the molecule's physical and chemical characteristics is paramount for its application in research and development.

Chemical Structure and Identification

The molecular structure of this compound is depicted below. Its key identifiers and computed properties are summarized in Table 1.

References

The Natural Occurrence of 6-Hydroxy-2,2-dimethylchroman-4-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and characterization of the chromanone derivative, 6-Hydroxy-2,2-dimethylchroman-4-one. Chromanones are a class of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms, exhibiting a broad spectrum of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth insights into the scientific integrity and logical framework behind the study of this specific phytochemical. The guide details the known natural sources, proposes a biosynthetic pathway based on current understanding of polyketide synthesis, and provides field-proven experimental protocols for extraction, isolation, and characterization. Furthermore, it explores the potential pharmacological significance of this molecule by examining the biological activities of structurally related compounds.

Introduction: The Chromanone Scaffold in Nature

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a significant class of naturally occurring polyphenolic compounds.[2] The absence of a C2-C3 double bond distinguishes them from their chromone counterparts, leading to notable variations in their chemical properties and biological activities.[2] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological potential, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] This guide focuses specifically on this compound, a member of this versatile family of natural products.

Natural Occurrence of this compound

The primary documented natural source of this compound is the plant Tussilago farfara, commonly known as coltsfoot. This perennial herbaceous plant from the Asteraceae family has a long history of use in traditional medicine for treating respiratory ailments.[3] Phytochemical investigations of Tussilago farfara have revealed a rich and diverse array of secondary metabolites, including terpenoids, phenolic acids, flavonoids, and, notably, chromones.[3][4] The presence of chromone derivatives in the flower buds of Tussilago farfara has been specifically reported, highlighting this plant as a key source for the isolation of this compound and related structures.[5]

Table 1: Documented Natural Source of this compound

| Compound Name | Natural Source | Plant Part |

| This compound | Tussilago farfara L. | Flower Buds |

Biosynthesis: A Proposed Polyketide Pathway

The biosynthesis of chromanones in plants is generally understood to proceed via the polyketide pathway.[6] This pathway involves the sequential condensation of acyl-CoA precursors, catalyzed by polyketide synthases (PKSs), to form a poly-β-keto chain that subsequently undergoes cyclization and aromatization.[7][8]

While the specific enzymatic steps for the biosynthesis of this compound in Tussilago farfara have not been fully elucidated, a plausible pathway can be proposed based on the established mechanisms of type III PKSs.[6] The biosynthesis is likely initiated with a starter unit, such as acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The resulting polyketide chain then undergoes intramolecular cyclization to form the characteristic chromanone ring system. The 2,2-dimethyl substitution pattern suggests a later-stage prenylation event or the incorporation of a dimethylallyl pyrophosphate (DMAPP) unit.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed as a robust framework for the extraction, isolation, and characterization of this compound from Tussilago farfara flower buds. These methodologies are based on established techniques for the separation of natural products and can be adapted based on available instrumentation and specific research goals.

Extraction Workflow

Caption: Workflow for the extraction and isolation of this compound.

Step-by-Step Methodology

4.2.1. Plant Material and Extraction

-

Source: Obtain dried flower buds of Tussilago farfara from a reputable supplier or through field collection, followed by proper botanical identification.

-

Grinding: Pulverize the dried plant material to a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

-

Maceration: Submerge the powdered plant material in 80% aqueous ethanol (1:10 w/v) and allow to macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

4.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

-

Fraction Collection: Collect the n-hexane, ethyl acetate, and aqueous fractions separately. The ethyl acetate fraction is expected to be enriched with chromanones.

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in vacuo.

4.2.3. Isolation by Chromatography

-

Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC plates visualized under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine fractions showing similar TLC profiles, suggestive of the presence of the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column. A suitable mobile phase would be a gradient of methanol and water.

Characterization Techniques

4.3.1. Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and molecular formula of the isolated compound.

-

Expected Data: The molecular formula of this compound is C₁₁H₁₂O₃, with an expected exact mass of approximately 192.0786 g/mol .[9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation.

-

Expected ¹H NMR Signals: The spectrum should exhibit signals corresponding to the aromatic protons on the benzene ring, the methylene protons at C3, and the two methyl groups at C2. The hydroxyl proton will also be present.

-

Expected ¹³C NMR Signals: The spectrum will show signals for the carbonyl carbon (C4), the aromatic carbons, the quaternary carbon at C2, the methylene carbon at C3, and the two methyl carbons.

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~78 |

| C3 | ~2.7 | ~43 |

| C4 | - | ~192 |

| C4a | - | ~121 |

| C5 | ~7.8 | ~127 |

| C6 | - | ~161 |

| C7 | ~6.9 | ~118 |

| C8 | ~6.9 | ~121 |

| C8a | - | ~136 |

| 2-CH₃ | ~1.4 | ~26 |

| 6-OH | Variable | - |

| Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[10] |

Biological Activities and Pharmacological Potential

While specific pharmacological studies on this compound are limited, the broader class of chromanones exhibits a wide range of biological activities. These activities provide a strong rationale for further investigation into the therapeutic potential of this specific compound.

-

Antioxidant Activity: Many chromanone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[2]

-

Anti-inflammatory Effects: Chromanones have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Antimicrobial Properties: Various natural and synthetic chromanones have demonstrated activity against a range of bacteria and fungi.[11]

-

Anticancer Potential: Some chromanones have exhibited cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[2]

Given that this compound is a constituent of Tussilago farfara, a plant with traditional uses in treating inflammatory respiratory conditions, it is plausible that this compound contributes to the plant's overall therapeutic effects. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this molecule.

Conclusion

This compound is a naturally occurring chromanone found in Tussilago farfara. Its biosynthesis is presumed to follow the polyketide pathway. This guide provides a comprehensive framework for its extraction, isolation, and characterization, employing standard and advanced analytical techniques. The known biological activities of the broader chromanone class suggest that this compound is a promising candidate for further pharmacological investigation, potentially leading to the development of new therapeutic agents.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 6-Hydroxy-2,2-dimethylchroman-4-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold of Chroman-4-one in Modern Drug Discovery

The chroman-4-one framework is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This "privileged structure" serves as a versatile template for the design and development of novel therapeutic agents targeting a spectrum of diseases.[1] The inherent structural features of the chroman-4-one core, a fusion of a benzene ring with a dihydropyranone ring, provide an ideal backbone for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the diverse family of chroman-4-one derivatives, those based on the 6-Hydroxy-2,2-dimethylchroman-4-one core have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery of this compound derivatives, from their synthesis to their biological evaluation and mechanistic elucidation, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: From Core Synthesis to Derivative Libraries

The successful exploration of the therapeutic potential of this compound derivatives hinges on efficient and versatile synthetic methodologies. These strategies must not only provide access to the core scaffold but also be amenable to the generation of diverse derivative libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the this compound core involves the reaction of 2',5'-Dihydroxyacetophenone with acetone.[3] This reaction can be efficiently carried out under microwave irradiation in the presence of a base such as piperidine.[3]

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2',5'-Dihydroxyacetophenone and a molar excess of acetone.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 10 minutes) at a suitable temperature.[3] The optimal time and temperature should be determined empirically.

-

Reaction Monitoring: After irradiation, allow the mixture to cool to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetone. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of the Core Scaffold

Caption: Synthesis of the this compound core.

Generation of Derivative Libraries

With the core scaffold in hand, the generation of a diverse library of derivatives is crucial for exploring the SAR. Modifications can be introduced at various positions of the chroman-4-one ring system. A common and effective approach for creating derivatives is through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[4] This one-step procedure allows for the efficient synthesis of a wide range of analogs.[4]

Biological Evaluation and Structure-Activity Relationship (SAR)

A systematic evaluation of the biological activities of the synthesized derivatives is essential to identify lead compounds and establish a clear structure-activity relationship. The anticancer properties of this compound derivatives have been a primary focus of investigation.

Anticancer Activity and SAR Insights

Numerous studies have demonstrated the potent anticancer activity of chroman-4-one derivatives against various cancer cell lines. The table below summarizes the cytotoxic activities (IC₅₀ values) of selected chroman-4-one derivatives, highlighting key SAR observations.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | Br | Cl | Breast (MCF-7) | 4.5 | [5] |

| 1b | H | Br | Br | Breast (MCF-7) | 1.5 | [4] |

| 2a | H | H | H | Lung (A549) | >100 | [3] |

| 2b | 2-pyridylethyl | Br | Cl | Breast (MCF-7) | - | [6] |

| 2c | 2-pyridylethyl | Br | Cl | Lung (A549) | - | [6] |

| 3a | - | - | - | Oral (HSC-3) | 18.06 | [7] |

| 3b | - | - | - | Oral (OECM-1) | 16.38 | [7] |

| 4a | - | - | - | Laryngeal (Hep-2) | 80 | [8] |

| 4b | - | - | - | Lung (A549) | >100 | [8] |

Key SAR Observations:

-

Substitution at C6 and C8: The presence of electron-withdrawing groups, such as halogens (Br, Cl), at the C6 and C8 positions of the chroman-4-one ring generally enhances anticancer activity.[4] For instance, the dibromo-substituted derivative 1b exhibited a significantly lower IC₅₀ value compared to the chloro-bromo substituted analog 1a .[4][5]

-

Substitution at C2: The nature of the substituent at the C2 position plays a crucial role in modulating biological activity. The introduction of a 2-pyridylethyl group at this position has been shown to lead to a significant reduction in the proliferation of breast and lung cancer cells.[6]

-

Hybridization with other Pharmacophores: Hybridizing the chroman-4-one scaffold with other known anticancer pharmacophores, such as chalcones, can lead to derivatives with enhanced cytotoxic effects.[7]

Mechanism of Action: Targeting the SIRT2 Signaling Pathway

Elucidating the mechanism of action of these derivatives is paramount for their rational development as therapeutic agents. A growing body of evidence suggests that many biologically active chroman-4-one derivatives exert their effects through the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][6]

SIRT2: A Key Regulator in Cancer Pathophysiology

SIRT2 is a predominantly cytosolic NAD⁺-dependent deacetylase that targets a wide range of protein substrates, thereby regulating numerous cellular processes, including cell cycle progression, metabolism, and apoptosis.[4][9] The dysregulation of SIRT2 has been implicated in the pathogenesis of various cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[5]

Downstream Effects of SIRT2 Inhibition by Chroman-4-one Derivatives

The inhibition of SIRT2 by this compound derivatives triggers a cascade of downstream events that ultimately contribute to their anticancer effects.

-

Cell Cycle Arrest: SIRT2 plays a crucial role in mitotic progression.[5] Its inhibition can lead to the hyperacetylation of α-tubulin, a key component of the mitotic spindle, resulting in mitotic arrest and the induction of apoptosis.[4]

-

Induction of Apoptosis: SIRT2 can deacetylate and regulate the activity of several proteins involved in apoptosis, such as p53 and FOXO1.[1] By inhibiting SIRT2, chroman-4-one derivatives can lead to the hyperacetylation and activation of these pro-apoptotic factors.[1]

-

Metabolic Reprogramming: Cancer cells often exhibit altered metabolic pathways, such as the Warburg effect. SIRT2 is known to deacetylate and activate key metabolic enzymes like lactate dehydrogenase A (LDH-A).[1] Inhibition of SIRT2 can interfere with these metabolic adaptations, thereby suppressing tumor growth.[1]

-

Modulation of Oncogenic Signaling: SIRT2 has been shown to interact with and regulate the stability and activity of oncoproteins such as MYC and K-RAS.[1] SIRT2 inhibition can lead to the destabilization of these oncoproteins, thereby attenuating their oncogenic signaling.[1][10]

SIRT2 Signaling Pathway in Cancer

Caption: SIRT2 signaling pathway targeted by chroman-4-one derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the chemical space and the optimization of biological activity. The identification of SIRT2 as a key molecular target provides a solid mechanistic foundation for the further development of these compounds.

Future research in this area should focus on:

-

Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse substituents at various positions of the chroman-4-one ring will be crucial for refining the SAR and identifying compounds with improved potency and selectivity.

-

In-depth Mechanistic Studies: While SIRT2 is a key target, further investigations into the broader signaling networks affected by these compounds will provide a more comprehensive understanding of their mechanism of action.

-

Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into preclinical and clinical development.

-

In Vivo Efficacy Studies: The most promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of novel this compound-based therapeutics for the treatment of cancer and other diseases.

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 4. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Chromanone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to Unlocking the Therapeutic Potential of Chromanone Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry.[1][2][3] Structurally distinct from its unsaturated counterpart, chromone, by the absence of a C2-C3 double bond, chromanone derivatives exhibit a broad and potent spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of chromanone-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Enduring Significance of the Chromanone Core

The chromanone skeleton, a fusion of a benzene ring and a dihydropyran ring, is a core structural motif found in a variety of natural products, most notably flavonoids.[1][5] This privileged scaffold has served as a fertile ground for the development of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[6][7][8] The versatility of the chromanone ring system allows for extensive chemical modification at various positions (C-2, C-3, C-5, C-6, C-7), enabling the fine-tuning of pharmacological activity and the development of compounds with enhanced potency and selectivity.[1] This guide will provide a comprehensive overview of the key biological activities of chromanone derivatives and the methodologies used to assess them.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chromanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, targeting key processes involved in cancer progression such as cell proliferation, apoptosis, and cell cycle regulation.[10][11]

Mechanisms of Anticancer Action

The anticancer effects of chromanone derivatives are often attributed to their ability to induce oxidative stress, modulate signaling pathways, and trigger programmed cell death.

-

Induction of Oxidative Stress: Several studies have demonstrated that the cytotoxic activity of certain flavanone/chromanone derivatives is mediated by the generation of reactive oxygen species (ROS) within cancer cells.[10] This increase in intracellular ROS, coupled with a decrease in glutathione (GSH) concentrations, leads to oxidative stress, which can damage cellular components and trigger apoptotic pathways.[10]

-

Cell Cycle Arrest: Chromanone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[10][12] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The underlying mechanisms can involve the modulation of key cell cycle regulatory proteins.

-

Induction of Apoptosis: A crucial mechanism of action for many anticancer chromanones is the induction of apoptosis, or programmed cell death.[9][11] This can be initiated through both intrinsic and extrinsic pathways. Evidence suggests that some derivatives can alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[10] Furthermore, studies have shown the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

-

DNA Damage: Some chromanone derivatives have been found to possess genotoxic activity, causing damage to the DNA of cancer cells.[10] This can occur through direct interaction with DNA or by inhibiting DNA repair enzymes.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of chromanone derivatives are significantly influenced by the nature and position of substituents on the chromanone core.

-

Substitution at C-3: Modifications at the C-3 position have been shown to be critical for anticancer activity. The introduction of a benzylidene group at C-3, for instance, has been associated with enhanced antiproliferative potency.[10]

-

Halogen Substitutions: The presence of halogen atoms, such as chlorine or bromine, can modulate the cytotoxic effects of these compounds.[9]

-

Substituents on the Phenyl Ring: The substitution pattern on the C-2 phenyl ring (in flavanone-type chromanones) also plays a crucial role in determining biological activity.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for evaluating the anticancer potential of novel chromanone derivatives. The following workflow outlines a standard screening cascade.

Caption: A typical workflow for the evaluation of anticancer activity.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[10]

Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Quantitative Data: Cytotoxicity of Chromanone Derivatives

The following table summarizes the IC50 values of representative chromanone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Caco-2 (Colon) | 10-30 | [10] |

| Derivative 3 | Caco-2 (Colon) | 10-30 | [10] |

| Derivative 5 | Caco-2 (Colon) | 10-30 | [10] |

| 3-Nitro-4-chromanone 36 | DU145 (Prostate) | Potent | [15] |

| Thiazole Derivative 2b | A549 (Lung) | High Cytotoxicity | [11] |

| Thiazole Derivative 2c | A549 (Lung) | High Cytotoxicity | [11] |

| Thiazole Derivative 2g | A549 (Lung) | High Cytotoxicity | [11] |

Antimicrobial Activity: Combating Pathogenic Microbes

Chromanone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of chromanones are often linked to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

-

Membrane Disruption: Some chromanone derivatives can dissipate the bacterial membrane potential, leading to a loss of membrane integrity and subsequent cell death.[18]

-

Inhibition of Macromolecular Biosynthesis: By disrupting the cell membrane, these compounds can inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.[18]

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit key microbial enzymes, such as DNA topoisomerase IV, which is essential for DNA replication.[18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of chromanones is highly dependent on their structural features.

-

Hydrophobic Substituents: The presence of a hydrophobic substituent at the C-2 position of the chromanone scaffold has been shown to enhance antibacterial activity.[18]

-

Hydroxyl Groups: Hydroxy groups at the C-5 and C-7 positions are also important for antibacterial potency.[18]

-

Modifications at C-4: The nature of the group at the C-4 position can influence activity. For example, 4-oximinochromanes have shown more potent activity against certain bacterial strains compared to their 4-chromanone counterparts.[18]

Experimental Workflow for Antimicrobial Evaluation

The evaluation of the antimicrobial activity of chromanone derivatives typically involves determining their minimum inhibitory concentration (MIC).

Caption: A standard workflow for assessing antimicrobial activity.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Prepare two-fold serial dilutions of the chromanone derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.[20]

-

(Optional) MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Self-Validating System: The inclusion of a growth control confirms the viability of the inoculum, while the sterility control ensures the medium is not contaminated. The use of a standard reference antimicrobial agent can also be included to validate the assay.

Quantitative Data: Antimicrobial Activity of Chromanone Derivatives

The following table presents the MIC values of selected chromanone derivatives against various microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 4-Chromanone Derivatives | Mycobacterium tuberculosis | 12.5 | [18] |

| 4-Chromanone Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 | [18] |

| 3-Benzylidene-4-chromanone | Gram-positive & Gram-negative bacteria | Significant Activity | [1] |

| 3-Azolyl-4-chromanone | Candida albicans | Antifungal Potential | [1] |

| Spiro Chromanone Hydrazide 8 | Staphylococcus aureus | 1.64 (µM) | [16] |

| Spiro Chromanone Hydrazide 8 | Escherichia coli | 1.64 (µM) | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chromanone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[1][22][23]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromanones are often mediated by their ability to inhibit key inflammatory pathways and the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Chromanone derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[22][23]

-

Modulation of NF-κB Signaling: A key mechanism is the deactivation of the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Chromanones can prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting its transcriptional activity.[22]

-

Inhibition of Nitric Oxide (NO) Production: Some derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[22]

-

TLR4-Mediated Pathway Inhibition: Certain chromanones have been shown to interfere with the Toll-like receptor 4 (TLR4)-mediated signaling cascade, which is a crucial pathway in the innate immune response and inflammation.[22][23]

Signaling Pathway: Chromanone-Mediated Inhibition of Inflammation

The following diagram illustrates the key signaling pathways targeted by anti-inflammatory chromanone derivatives.

Caption: Inhibition of TLR4-mediated inflammatory pathways by chromanones.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is directly proportional to the concentration of nitrite in the sample.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate. Treat the cells with the chromanone derivatives for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Self-Validating System: A standard curve is essential for accurate quantification. Including a positive control (LPS stimulation without compound) and a negative control (no stimulation) is necessary to validate the results.

Conclusion and Future Perspectives

The chromanone scaffold represents a highly privileged and versatile core in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the chromanone structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets of bioactive chromanones, exploring novel synthetic methodologies to access diverse chemical space, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of Chromanone and Thiochromanone Derivatives - ProQuest [proquest.com]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]

- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 11. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. ijcrt.org [ijcrt.org]

- 15. researchgate.net [researchgate.net]

- 16. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. apec.org [apec.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. BioKB - Publication [biokb.lcsb.uni.lu]

- 23. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Significance of Chromones: A Technical Guide for Drug Discovery Professionals

Abstract

The chromone scaffold, a benzopyran-4-one motif, represents a "privileged structure" in medicinal chemistry, consistently appearing in a vast number of natural products and synthetically derived compounds with significant therapeutic potential.[1][2] Its inherent stability, low toxicity, and capacity for diverse functionalization make it an ideal template for the design of novel drug candidates. This in-depth technical guide provides a comprehensive analysis of the pharmacological importance of chromone and its derivatives for researchers, scientists, and drug development professionals. We will explore the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, offering field-proven insights to accelerate the drug discovery process.

The Chromone Core: A Foundation for Pharmacological Diversity

The chromone nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a γ-pyrone ring. This fundamental structure is found in a wide array of naturally occurring compounds, particularly flavonoids, which are ubiquitous in the plant kingdom.[3] The versatility of the chromone scaffold lies in the numerous positions available for substitution on both the benzene and pyrone rings. The type, number, and position of these substituents play a pivotal role in dictating the specific pharmacological activity of the resulting derivative.[4] This inherent modularity allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for medicinal chemists.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][5] Their anticancer activity is often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cell growth and survival.

Mechanism of Action: Targeting Apoptotic Pathways

A primary mechanism by which chromone derivatives exert their anticancer effects is through the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.

-

Upregulation of Pro-Apoptotic Proteins: Many chromone derivatives have been shown to increase the expression of the pro-apoptotic protein Bax.[6][7]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, these compounds often decrease the expression of the anti-apoptotic protein Bcl-2.[6][7]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[9] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[6][10]

Furthermore, some chromone derivatives have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Caption: Figure 1: Anticancer Mechanism of Chromone Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chromone derivatives is highly dependent on their substitution patterns. For instance, in a series of chromone derivatives evaluated for their ability to inhibit the breast cancer resistance protein ABCG2, the following structural features were found to be critical for high inhibitory activity:

-

A p-bromobenzyloxy group at the 5-position of the chromone ring.

-

A tryptamine unit linked to the chromone via an amide linkage.[11]

Methylation of the central amide nitrogen significantly reduced the high affinity for ABCG2 and the inhibition of mitoxantrone efflux.[11] These findings highlight the importance of specific functional groups and their spatial arrangement in determining the anticancer activity of chromone derivatives.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chromone derivatives in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

-

IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.[15]

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the chromone derivative at various concentrations and time points. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Perform densitometry analysis to quantify the relative protein expression, normalizing to the loading control.[6]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and chromone derivatives have emerged as promising anti-inflammatory agents.[16] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Mechanism of Action: Inhibition of COX and Inflammatory Cytokines

Many chromone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[7] Additionally, they can suppress the production of other pro-inflammatory molecules such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[17]